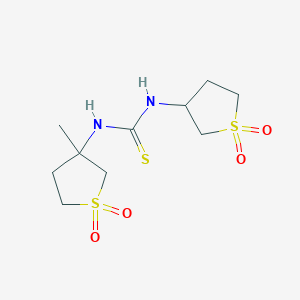![molecular formula C24H26N6O6S B11615247 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11615247.png)
2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine and a suitable leaving group.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the acylation of the piperazine nitrogen with 3,4-dimethoxybenzoyl chloride in the presence of a base.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced through the reaction of the intermediate with thiocarbamoyl chloride.
Final Coupling and Purification: The final product is obtained by coupling the intermediate with the pyrido[2,3-d]pyrimidine core, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反応の分析
Types of Reactions
2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several potential scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Pharmacology: Researchers can study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific functionalities, such as sensors or catalysts.
Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism of action would depend on the specific biological context and the targets involved.
類似化合物との比較
Similar Compounds
- 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-methyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-sulfonic acid
Uniqueness
The uniqueness of 2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct chemical reactivity, biological activity, and material properties, making it a valuable subject for further research and development.
特性
分子式 |
C24H26N6O6S |
|---|---|
分子量 |
526.6 g/mol |
IUPAC名 |
2-[4-[(3,4-dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H26N6O6S/c1-4-28-13-16(22(33)34)19(31)15-12-25-23(26-20(15)28)29-7-9-30(10-8-29)24(37)27-21(32)14-5-6-17(35-2)18(11-14)36-3/h5-6,11-13H,4,7-10H2,1-3H3,(H,33,34)(H,27,32,37) |
InChIキー |
KJXBSYQEYYLPDW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=C(C=C4)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11615165.png)
![7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615168.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615170.png)
![3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}propanenitrile](/img/structure/B11615177.png)
![2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11615185.png)
![3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11615188.png)

![methyl 4-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B11615203.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615215.png)
![(4E)-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11615224.png)

![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615238.png)
![Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11615245.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol](/img/structure/B11615254.png)
